molecular formula C24H32N2O3S2 B11356025 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11356025
M. Wt: 460.7 g/mol
InChI Key: GLDGQYPFQWOAGK-UHFFFAOYSA-N
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Description

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and two aromatic rings substituted with methyl and methanesulfonyl groups

Properties

Molecular Formula

C24H32N2O3S2

Molecular Weight

460.7 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H32N2O3S2/c1-19-6-8-21(9-7-19)17-30-15-12-25-24(27)23-10-13-26(14-11-23)31(28,29)18-22-5-3-4-20(2)16-22/h3-9,16,23H,10-15,17-18H2,1-2H3,(H,25,27)

InChI Key

GLDGQYPFQWOAGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a carboxylic acid derivative and an amine.

    Substitution with Aromatic Rings: The aromatic rings with methyl and methanesulfonyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or other substituted aromatic compounds.

Scientific Research Applications

1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methanesulfonyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

    1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE: shares similarities with other piperidine derivatives, such as:

Uniqueness: The uniqueness of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methanesulfonyl and carboxamide groups enhances its potential for forming hydrogen bonds, making it a versatile compound for various applications.

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